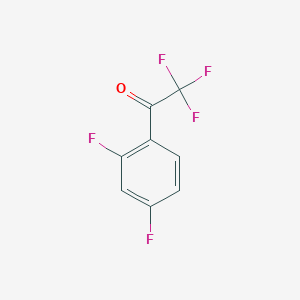

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Description

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (C₈H₃F₅O) is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a 2,4-difluorophenyl ring. Fluorinated acetophenones are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing trifluoromethyl groups, which enhance stability and reactivity .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRMOPRHHLTLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645227 | |

| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-05-7 | |

| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction with Trifluoroacetyl Precursors

One of the most documented synthetic routes involves the reaction of a 2,4-difluorophenyl organometallic intermediate with a trifluoroacetyl source. This is often achieved via:

Step 1: Formation of the arylmagnesium halide intermediate from 2,4-difluorobromobenzene or related halogenated precursors using a Grignard reagent or TurboGrignard (isopropylmagnesium chloride-lithium chloride complex) in tetrahydrofuran (THF) under inert atmosphere at low temperatures (~0 to 20 °C).

Step 2: Subsequent reaction of this arylmagnesium intermediate with trifluoroacetyl-containing electrophiles such as N-(trifluoroacetyl)piperidine or trifluoroacetyl chloride to yield the trifluoroacetylated product.

Workup: Quenching with aqueous ammonium chloride solution followed by extraction and purification (e.g., column chromatography) yields 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone with good purity.

| Parameter | Condition/Value |

|---|---|

| Starting material | 5-Bromo-1,3-dichloro-2-fluorobenzene (7.0 g) |

| Reagent | Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF) |

| Solvent | Tetrahydrofuran (THF), 50 mL |

| Temperature | 0 to 20 °C |

| Reaction time (Grignard) | ~30 minutes |

| Electrophile | N-(trifluoroacetyl)piperidine (1.32 eq) |

| Reaction time (acylation) | 2 hours |

| Yield | Approx. 3.5 g purified product |

| Purity (H-NMR) | High, δ 8.06 ppm (aromatic protons) |

This method is favored for its relatively mild conditions and the ability to maintain fluorine substituents intact during the reaction.

Direct Acylation of Difluorophenyl Precursors

Another approach involves the direct acylation of 2,4-difluorophenyl derivatives with trifluoroacetic acid or trifluoroacetyl chloride in the presence of catalysts or activating agents. This method can be performed under controlled temperature and acid catalysis to avoid side reactions.

Typical conditions: Reaction of 2,4-difluorobenzoyl chloride with trifluoroacetic acid derivatives in the presence of Lewis acids or other catalysts.

Advantages: This method may offer shorter reaction times and fewer steps but requires careful control to prevent hydrolysis or defluorination.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Grignard reaction with trifluoroacetyl electrophile | Mild conditions, high selectivity | High purity product, good yield | Requires inert atmosphere, moisture sensitive |

| Direct acylation with trifluoroacetyl chloride or acid | Simpler setup, fewer steps | Potentially faster synthesis | Needs precise control, risk of side reactions |

| Multistep nitration and halogenation | Versatile for substituted derivatives | Enables diverse substitution patterns | More steps, lower overall yield, more waste |

Research Findings and Optimization

Purity and Yield: Studies report purities exceeding 95% by ^1H NMR and HPLC analysis for products obtained via Grignard routes.

Reaction Monitoring: HPLC and ^1H NMR are commonly used to monitor conversion and purity during synthesis.

Industrial Considerations: Continuous flow microreactor systems have been explored to optimize reaction parameters, improve atom economy, and reduce waste in large-scale production.

Environmental and Cost Factors: Newer synthetic approaches aim to reduce the number of steps and hazardous reagents, improving sustainability and lowering production costs.

Summary Table of Typical Reaction Conditions for this compound Preparation

| Step | Reagents/Conditions | Temperature | Time | Yield/Purity |

|---|---|---|---|---|

| Formation of arylmagnesium intermediate | 2,4-difluorobromobenzene + TurboGrignard in THF | 0–20 °C | 30 min | Quantitative |

| Acylation with trifluoroacetyl source | N-(trifluoroacetyl)piperidine in THF | 0–20 °C | 2 hours | ~90% isolated yield |

| Workup and purification | Quench with NH4Cl, extract with MTBE, chromatography | Ambient | Variable | >95% purity (NMR) |

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (C₈H₃F₅O)

- Structure : Fluorine atoms at positions 2 and 3 on the phenyl ring.

- Applications : Serves as a precursor in synthesizing fluorinated agrochemicals and pharmaceuticals. Its electron-deficient aromatic ring facilitates nucleophilic substitution reactions .

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (C₈H₃Cl₂F₃O)

- Structure : Chlorine atoms at positions 3 and 5 on the phenyl ring.

- Physical Properties : Higher molecular weight (243.01 g/mol) compared to difluoro analogs. Likely exhibits increased lipophilicity due to chlorine substituents .

- Applications : Used in synthesizing fungicides and herbicides. Chlorine enhances resistance to microbial degradation .

1-(4-Bromophenyl)-2,2,2-trifluoroethanone (C₈H₄BrF₃O)

Physical Properties

*TFEO = Trifluoroethanone; †Estimated from similar dichlorophenyl analogs .

- Crystallography: Orthorhombic systems (e.g., Pbca space group) are common in trifluoroethanones, with intermolecular N–H⋯O/F interactions stabilizing the lattice .

- Melting Points : Bulky substituents (e.g., cyclohexyl) lower melting points compared to halogenated analogs due to reduced packing efficiency .

Biological Activity

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (CAS No. 886371-05-7) is a fluorinated organic compound characterized by its unique chemical structure that includes both difluorophenyl and trifluoromethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C₈H₃F₅O

- Molecular Weight : 210.10 g/mol

- Density : 1.441 g/cm³

- Boiling Point : 173.7 °C at 760 mmHg

- Flash Point : 62.9 °C

This compound is believed to interact with various proteins and enzymes in the body, influencing several biological processes. The compound's mode of action may involve:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. These interactions can lead to either inhibition or activation of enzymatic activity .

- Cell Signaling Pathways : The compound may affect cell signaling pathways involving kinases and phosphatases, altering cellular responses and functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Antifungal Activity : There is ongoing research into its antifungal properties, which may have applications in treating fungal infections.

- Pharmacological Potential : Its unique structure makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth against Staphylococcus aureus. |

| Study 2 | Assess enzyme interaction | Demonstrated competitive inhibition on cytochrome P450 enzymes with IC₅₀ values in the micromolar range. |

| Study 3 | Investigate cytotoxic effects | Induced apoptosis in cultured cancer cells at higher concentrations without affecting normal cells significantly. |

Biochemical Pathways

The compound's interactions with metabolic pathways remain a subject of investigation. It is hypothesized that its fluorinated structure enhances binding affinity to biological targets, influencing metabolic rates and pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2,4-difluorobenzene and trifluoroacetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative routes include nucleophilic substitution of 2,4-difluoroaniline with trifluoroacetaldehyde under acidic conditions (pH 3–6) .

- Key Parameters :

- Catalyst : AlCl₃ or CuSO₄ (for milder conditions).

- pH : Optimal at pH 4 for improved regioselectivity .

- Temperature : 60–80°C for efficient acylation.

- Yield Optimization : Distillation under reduced pressure and extraction with benzene enhance purity and yield (~70–85%) .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

- IR Analysis : Strong absorbance at ~1770 cm⁻¹ (C=O stretching) and 1250–1100 cm⁻¹ (C-F vibrations) .

- ¹⁹F NMR : Distinct signals for aromatic fluorine (δ -110 to -120 ppm) and trifluoromethyl (δ -65 to -70 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 224 (C₈H₃F₅O⁺) with fragmentation patterns matching loss of CO and CF₃ groups .

Q. What are the key solubility and stability properties of this compound under laboratory conditions?

- Solubility : Miscible in benzene, DCM, and THF; limited solubility in water (<0.1 mg/mL) .

- Stability : Degrades under strong basic conditions (pH >10) or prolonged UV exposure. Store at 2–8°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-difluorophenyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine substituents deactivate the aromatic ring, directing electrophilic substitution to the para position. This enhances selectivity in Suzuki-Miyaura couplings with boronic acids (e.g., forming biaryl intermediates) .

- Case Study : Reaction with 4-bromophenylboronic acid yields 1-(2,4-difluorophenyl)-4-biphenyltrifluoroethanone with >90% regioselectivity under Pd(PPh₃)₄ catalysis .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Root Cause Analysis : Discrepancies often arise from impurities in starting materials (e.g., 2,4-difluoroaniline) or variations in catalyst activation.

- Resolution :

- Purification : Use steam distillation followed by column chromatography (silica gel, hexane:EtOAc 8:2) .

- Catalyst Screening : Compare AlCl₃ (higher yield but harsher) vs. FeCl₃ (lower yield, greener) .

Q. How is this compound utilized in the synthesis of bioactive molecules (e.g., enzyme inhibitors or agrochemicals)?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.